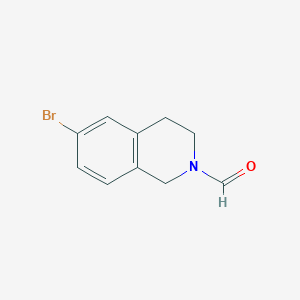

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde

Beschreibung

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H10BrNO It is a brominated derivative of isoquinoline, featuring a bromine atom at the 6th position, a dihydroisoquinoline core, and an aldehyde functional group at the 2nd position

Eigenschaften

IUPAC Name |

6-bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-10-2-1-9-6-12(7-13)4-3-8(9)5-10/h1-2,5,7H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTECMJLITMPDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde typically involves the bromination of 3,4-dihydroisoquinoline derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: NaN3 in DMF, KSCN in acetone.

Major Products Formed

Oxidation: 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid.

Reduction: 6-Bromo-3,4-dihydro-1H-isoquinoline-2-methanol.

Substitution: 6-Azido-3,4-dihydro-1H-isoquinoline-2-carbaldehyde, 6-Thiocyanato-3,4-dihydro-1H-isoquinoline-2-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

Synthetic Methods

The synthesis of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can be achieved through various methods. One notable approach involves the use of iminium intermediates for N-alkylation reactions, which has been shown to produce derivatives with high yields and purity . Additionally, multicomponent reactions involving isatins and tetrahydroisoquinolines have been explored to synthesize complex derivatives incorporating this scaffold .

Biological Activities

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde exhibits a range of biological activities that make it a candidate for further therapeutic exploration. Some of the key applications include:

1. Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds possess significant antimicrobial properties. For instance, certain synthesized derivatives have shown potent activity against various phytopathogens, suggesting potential applications in agricultural settings for disease management .

2. Neuropharmacological Applications

Compounds related to 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde have been studied for their effects on the central nervous system. They may act as modulators of neurotransmitter receptors, offering therapeutic potential for conditions such as Parkinson's disease and schizophrenia .

3. Anticancer Properties

Some isoquinoline derivatives have demonstrated efficacy as estrogen receptor antagonists and inhibitors of cancer cell proliferation. This positions them as potential candidates for developing treatments for estrogen-related cancers, including breast cancer .

Case Studies

Several studies have documented the applications and effectiveness of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde derivatives:

Case Study 1: Antifungal Activity

A study synthesized multiple derivatives from the isoquinoline scaffold and evaluated their antifungal activity against Pythium recalcitrans. The results indicated that one derivative exhibited an EC50 value significantly lower than commercial antifungal agents, demonstrating its potential as a potent agricultural fungicide .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could enhance cognitive function and provide therapeutic benefits in treating disorders like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and the aldehyde group can enhance its binding affinity and specificity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Bromo-3,4-dihydroisoquinoline

- 6-Bromo-1,2,3,4-tetrahydroisoquinoline

- 6-Bromoisoquinoline

Uniqueness

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a versatile platform for further functionalization and derivatization, making it valuable for various synthetic and research applications.

Biologische Aktivität

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by recent research findings and case studies.

Synthesis

The synthesis of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde typically involves the bromination of 3,4-dihydroisoquinoline derivatives followed by formylation. Common methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

- Formylation : Achieved through the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

The biological activity of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde primarily stems from its ability to interact with various molecular targets. Its mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : It can function as a ligand for specific receptors, influencing cellular signaling processes through hydrophobic interactions and hydrogen bonding .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values demonstrate its potency against Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 0.0048 mg/mL against E. coli to higher values for other strains .

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity against pathogens like Candida albicans and Fusarium oxysporum. The observed MIC values were competitive with established antifungal agents .

Case Studies

Several case studies have explored the biological implications of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacteria and fungi. Results indicated that modifications to the molecular structure could enhance its antimicrobial potency .

- Enzyme Inhibition Studies : Another research effort focused on the compound's role as an enzyme inhibitor in metabolic pathways relevant to cancer biology. It was found to inhibit specific enzymes involved in tumor growth .

Comparison with Similar Compounds

To understand the uniqueness of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-3,4-dihydroisoquinoline | Lacks aldehyde group | Moderate antimicrobial activity |

| 6-Bromoisoquinoline | More planar structure | Lower binding affinity |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Saturated structure | Reduced bioactivity |

The presence of both a bromine atom and an aldehyde group in 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde enhances its reactivity and biological interactions compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.